molecular formula C13H19NO4 B093369 Ethyl p-bis(2-hydroxyethyl)aminobenzoate CAS No. 15716-30-0

Ethyl p-bis(2-hydroxyethyl)aminobenzoate

Cat. No. B093369
CAS RN: 15716-30-0
M. Wt: 253.29 g/mol
InChI Key: XFPHFLGZXKHBMU-UHFFFAOYSA-N
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Description

Ethyl p-bis(2-hydroxyethyl)aminobenzoate, also known as Benzoic acid, p-(bis(2-hydroxyethyl)amino)-, ethyl ester; Benzoic acid, 4-(bis(2-hydroxyethyl)amino)-, ethyl ester; PEG-25 PABA; Uvinul P 25 , is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.2943 . It is used as a skin-lightening agent .


Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 18 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic tertiary amine, 2 hydroxyl groups, and 2 primary alcohols .


Physical And Chemical Properties Analysis

Ethyl p-bis(2-hydroxyethyl)aminobenzoate is a thick yellow oil . More detailed physical and chemical properties are not available in the current sources.

properties

IUPAC Name

ethyl 4-[bis(2-hydroxyethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-2-18-13(17)11-3-5-12(6-4-11)14(7-9-15)8-10-16/h3-6,15-16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPHFLGZXKHBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166219
Record name Ethyl p-bis(2-hydroxyethyl)aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl p-bis(2-hydroxyethyl)aminobenzoate

CAS RN

15716-30-0
Record name Ethyl p-bis(2-hydroxyethyl)aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015716300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl p-bis(2-hydroxyethyl)aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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